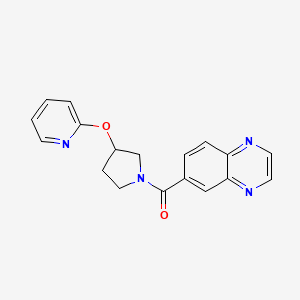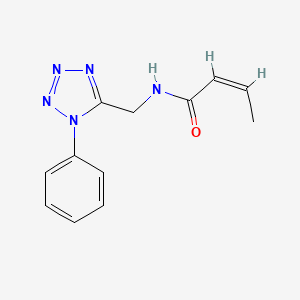
1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BNPC, is a compound that belongs to the family of dihydropyridine derivatives. It has been widely studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
Enaminone and Dihydropyridine Derivatives
Research has shown that dihydropyridines, which include compounds similar to 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, serve as important precursors in the synthesis of various antihypertensive agents and coronary vessel dilators. The synthesis involves the condensation of enamines with ylidene acid esters, highlighting the utility of these compounds in medicinal chemistry (Abernathy, 1978).
Zinc(II)/Ketoxime Catalysis
Another study explored the catalytic properties of a zinc(II)/ketoxime system for the hydrolysis of alkyl and aryl nitriles to carboxamides. This research underscores the potential of this compound derivatives in facilitating chemical reactions through novel catalytic systems (Kopylovich et al., 2002).
Biological and Pharmacological Studies
Antioxidant Activity
A study on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including compounds structurally related to this compound, revealed potent antioxidant activities. These derivatives exhibited higher antioxidant efficacy than ascorbic acid, suggesting their potential in developing antioxidant therapies (Tumosienė et al., 2019).
Antimicrobial and Antitumor Agents
The synthesis of novel acridine and bis acridine sulfonamides, which could be related to the synthetic pathways involving this compound, was reported. These compounds were evaluated as inhibitors against the metalloenzyme carbonic anhydrase, indicating their potential application in antimicrobial and antitumor drug development (Ulus et al., 2013).
Molecular Docking and Drug Design
Docking Studies of Phosphorus Derivatives
Research involving the synthesis and characterization of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides highlighted the use of molecular docking studies. These studies are essential for understanding the binding interactions between synthesized compounds and biological targets, facilitating the design of more effective drugs (Talupur et al., 2021).
Propriétés
IUPAC Name |
1-benzyl-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(20-15-8-4-9-16(12-15)22(25)26)17-10-5-11-21(19(17)24)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOUSOKOWHVCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2511496.png)

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/no-structure.png)
![1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2511501.png)






![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)

